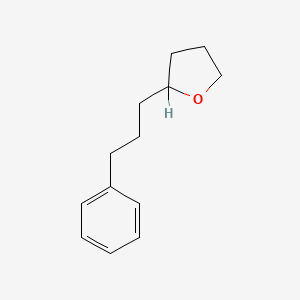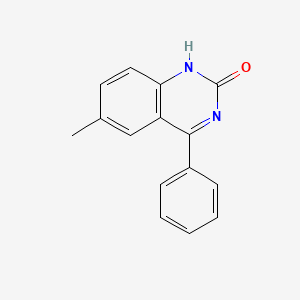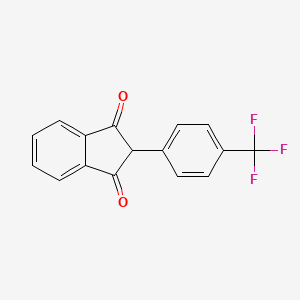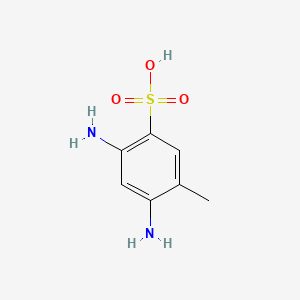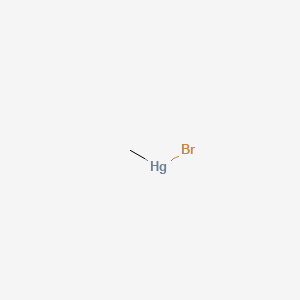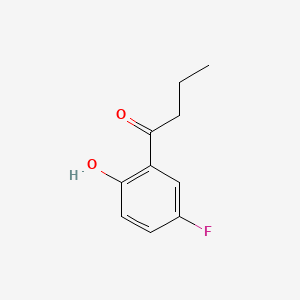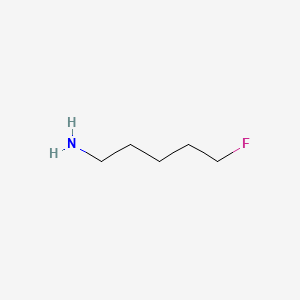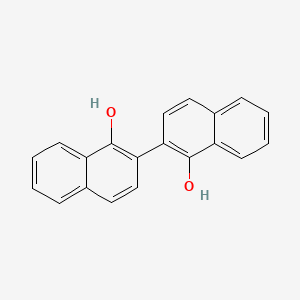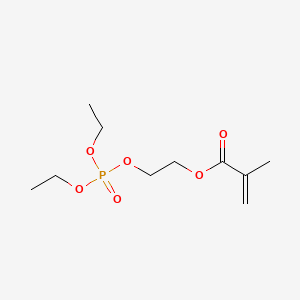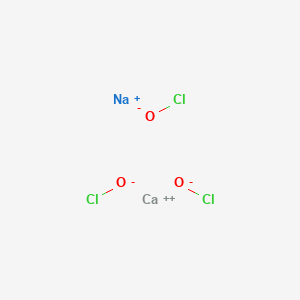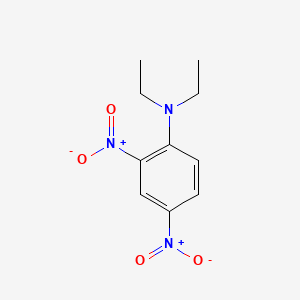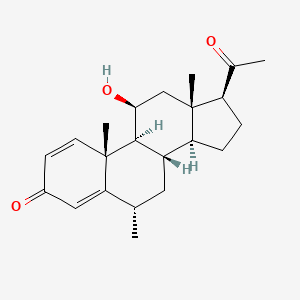![molecular formula C18H15N3O2 B1620499 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID CAS No. 294211-85-1](/img/structure/B1620499.png)
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylic acid group
Métodos De Preparación
The synthesis of 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dimethylpyridine.
Functional Group Introduction:
Coupling Reactions: The key step involves coupling reactions, such as Suzuki-Miyaura coupling, to form the desired multi-pyridine structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura are crucial for constructing the multi-pyridine structure.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
When compared to other pyridine derivatives, 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID stands out due to its multi-pyridine structure and the presence of a carboxylic acid group. Similar compounds include:
Pyridine-2,6-dicarboxylic Acid: A simpler derivative with two carboxylic acid groups.
2,6-bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups instead of methylpyridine.
5,5′-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of pyridine rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
294211-85-1 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-14(19-9-11)16-7-13(18(22)23)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H,22,23) |
Clave InChI |
ONKZNQJYOBPKCW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


